2-Bromoacridine
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Overview
Description
2-Bromoacridine is a brominated derivative of acridine, a heterocyclic aromatic organic compound. Acridine and its derivatives are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoacridine typically involves the bromination of acridine. One common method is the reaction of acridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The acridine ring can undergo oxidation and reduction, leading to the formation of different derivatives.
Coupling Reactions: this compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acridines, while oxidation and reduction can lead to acridone or acridan derivatives .
Scientific Research Applications
2-Bromoacridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as a DNA intercalator, making it useful in the study of DNA structure and function.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-Bromoacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the replication and transcription processes. The bromine atom at the second position enhances its binding affinity and specificity for certain DNA sequences, making it a valuable tool in molecular biology .
Comparison with Similar Compounds
Acridine: The parent compound, known for its wide range of applications.
9-Aminoacridine: Another derivative with significant biological activity.
Acridone: The oxidized form of acridine, used in various chemical and biological studies.
Uniqueness of 2-Bromoacridine: The presence of the bromine atom at the second position of the acridine ring imparts unique chemical properties to this compound. This modification enhances its reactivity and binding affinity, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
4357-58-8 |
---|---|
Molecular Formula |
C13H8BrN |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-bromoacridine |
InChI |
InChI=1S/C13H8BrN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H |
InChI Key |
RJUHNBCPZHLQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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